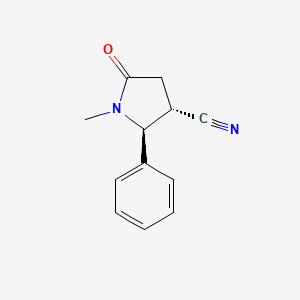

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCETYMRVDTYILC-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or chemical catalysts. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of a ketoester to form the desired compound . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often involves chemoenzymatic processes. These processes combine chemical synthesis with enzymatic steps to achieve high enantioselectivity and efficiency. The use of engineered bacteria and optimized reaction conditions ensures the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, enhancing the compound’s versatility .

Scientific Research Applications

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in enzyme studies and as a substrate for investigating metabolic pathways.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

| Property | (2S,3S)-Target Compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |

|---|---|---|

| Core Structure | Pyrrolidine with phenyl, nitrile, and ketone | Pyrrolidine with carboxylic acid and ketone |

| Molecular Formula | C₁₂H₁₂N₂O | C₆H₉NO₃ |

| Functional Groups | Nitrile, ketone, phenyl | Carboxylic acid, ketone |

| Polarity | Moderate (nitrile is less polar than -COOH) | High (due to -COOH) |

| Stereochemistry | (2S,3S) | Not specified |

| Applications | Potential synthetic intermediate | Acid catalyst, salt formation |

Key Differences :

- The nitrile group in the target compound enhances lipophilicity compared to the carboxylic acid in Compound 1, impacting solubility and membrane permeability.

- The phenyl group in the target introduces steric bulk and π-π interaction capabilities, absent in Compound 1.

Compound 2: (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic Acid (QE-9835, CAS 959583-98-3)

| Property | (2S,3S)-Target Compound | QE-9835 |

|---|---|---|

| Core Structure | Pyrrolidine | Propanoic acid |

| Molecular Formula | C₁₂H₁₂N₂O | C₁₈H₂₁NO₅ |

| Functional Groups | Nitrile, ketone, phenyl | Boc-protected amine, hydroxyl, naphthyl |

| Molecular Weight | ~200 g/mol | 331.4 g/mol |

| Stereochemistry | (2S,3S) | (2S,3S) |

| Applications | Chiral building block | Protected intermediate for peptide synthesis |

Key Differences :

- The pyrrolidine core in the target compound vs. the propanoic acid chain in QE-9835 results in distinct conformational flexibility.

- The naphthyl group in QE-9835 provides greater aromatic surface area than the phenyl group in the target, influencing binding affinity in biological systems.

- The Boc-protected amine in QE-9835 enhances stability during synthetic steps, whereas the target’s nitrile group offers reactivity for further functionalization.

General Comparative Analysis

Physicochemical Properties

| Feature | Target Compound | Carboxylic Acid Analog (Cpd 1) | Boc-Protected Analog (QE-9835) |

|---|---|---|---|

| Water Solubility | Low (nitrile group) | High (carboxylic acid) | Moderate (polar Boc group) |

| Melting Point | Higher (dipole interactions) | Lower (acid dimerization) | Variable (amorphous solid) |

| Stability | Stable under basic conditions | Acid-labile | Acid-labile (Boc cleavage) |

Reactivity

Biological Activity

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile is a chiral compound that has garnered attention in both chemistry and biology due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a phenyl group, and a nitrile group, which contribute to its versatility in various applications, including medicinal chemistry.

The molecular formula of this compound is C12H12N2O. It has significant importance in synthetic organic chemistry due to its ability to act as a building block for more complex molecules and its role in enzyme studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors, influencing various metabolic pathways. For instance, it may function as an inhibitor or activator of certain enzymes, thereby altering signal transduction processes.

Biological Activity Studies

Research on the biological activity of this compound has highlighted its potential anticancer and antimicrobial properties.

Anticancer Activity

A study published in MDPI characterized several 5-oxopyrrolidine derivatives for their anticancer properties using the A549 human lung adenocarcinoma model. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells. Notably, compounds with specific substitutions on the phenyl ring demonstrated enhanced anticancer activity compared to others.

| Compound | IC50 (µM) | Effect on A549 Cells | Toxicity on HSAEC1-KT Cells |

|---|---|---|---|

| This compound | 78 | Moderate | Low |

| Compound 21 (with 5-nitrothiophene) | 25 | High | Very Low |

| Compound 15 (with dimethylpyrrole) | 66 | High | Moderate |

These findings suggest that this compound could serve as a scaffold for developing new anticancer agents targeting resistant cancer types.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against multidrug-resistant pathogens. The research indicated that while it showed limited effectiveness against Gram-negative bacteria, it exhibited promising antimicrobial activity against Gram-positive strains such as methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| Klebsiella pneumoniae | >64 µg/mL |

| Escherichia coli | >64 µg/mL |

The selective antimicrobial activity against MRSA highlights the potential of this compound in addressing antibiotic resistance issues.

Case Studies

Several case studies have been conducted to further explore the biological implications of this compound:

- Study on Cancer Cell Viability : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of A549 cells compared to control treatments with standard chemotherapeutics like cisplatin.

- Antimicrobial Efficacy Assessment : Another study assessed the compound's efficacy against various clinically significant pathogens. The results indicated that while it had limited activity against Gram-negative bacteria, it was effective against specific strains of Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.